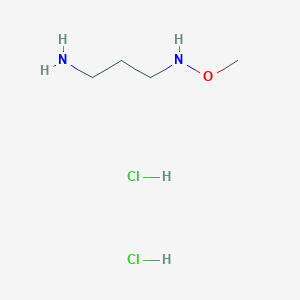
(3-Aminopropyl)(methoxy)amine dihydrochloride
Übersicht
Beschreibung
“(3-Aminopropyl)(methoxy)amine dihydrochloride” is a chemical compound with the CAS Number: 1955494-55-9 . It has a molecular weight of 191.1 and is typically stored at room temperature . The compound is usually available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(methoxy(methyl)amino)propan-1-amine dihydrochloride . The InChI code is 1S/C5H14N2O.2ClH/c1-7(8-2)5-3-4-6;;/h3-6H2,1-2H3;2*1H .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not found in the sources I searched.Wissenschaftliche Forschungsanwendungen
Synthesis of Macrocyclic Compounds
(3-Aminopropyl)(methoxy)amine dihydrochloride: is used in the synthesis of polyazamacrocyclic compounds. These compounds, which include structural units of tris(3-aminopropyl)amine, are decorated with fluorophore groups like dansyl or quinoline . They are significant for their ability to detect and bind metal cations, which is crucial for the development of sensors and detectors in analytical chemistry.
Hydrolytic Copolycondensation
This compound plays a role in the hydrolytic copolycondensation processes, particularly in the formation of oligomeric silsesquioxanes . These materials have strong adsorption capacities for metal ions like Cu(II) and Pb(II), making them valuable for environmental cleanup and filtration technologies.
Surface Modification of Nanoparticles
The amine functionality of (3-Aminopropyl)(methoxy)amine dihydrochloride is exploited for the surface modification of metal oxide nanoparticles . This modification enhances the dispersibility and anti-bacterial properties of the nanoparticles, leading to applications in drug delivery, contaminant removal, and medical imaging.
Epoxy Composite Enhancement
In materials science, (3-Aminopropyl)(methoxy)amine dihydrochloride is used to improve the mechanical performance of epoxy composites. It acts as a silane coupling agent that enhances the adhesion between fibers and the epoxy matrix, resulting in composites with high strength and impact resistance .
Safety and Hazards
Eigenschaften
IUPAC Name |
N'-methoxypropane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O.2ClH/c1-7-6-4-2-3-5;;/h6H,2-5H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZLTHKSMBUAON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONCCCN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2861227.png)
![[5-(Methoxycarbonyl)-2-furyl]methyl 2,5-dimethyl-1,1-dioxo-1,2-dihydro-1,2,6-thiadiazine-4-carboxylate](/img/structure/B2861228.png)
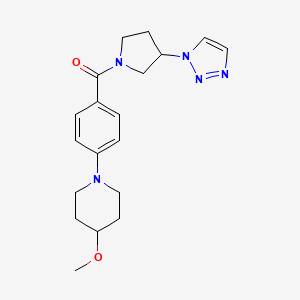
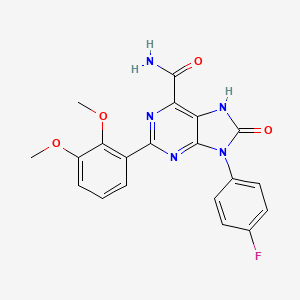
![4-[9-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-oxo-2-oxa-4,9-diazaspiro[5.5]undecan-4-yl]-7-fluoro-4H-benzo[b]quinolizine-6,11-dione](/img/structure/B2861234.png)
![8-Fluoroimidazo[1,2-a]pyridine hydrate](/img/structure/B2861236.png)
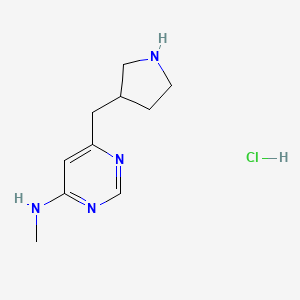
![3,4-dihydro-2H-chromen-4-yl N-[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B2861240.png)
![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2861241.png)
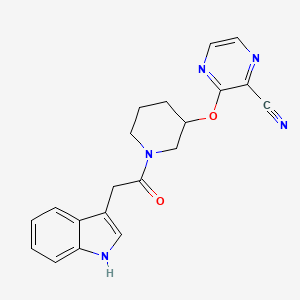
![N-[(4-methoxyphenyl)methyl]-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine](/img/structure/B2861243.png)
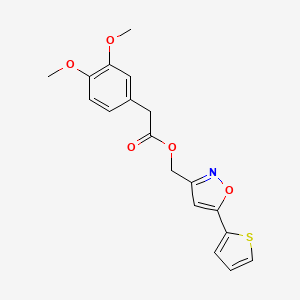
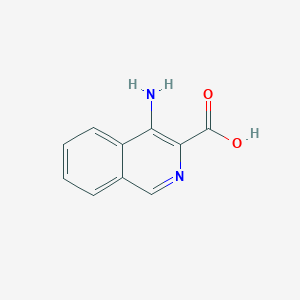
![4-ethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2861247.png)